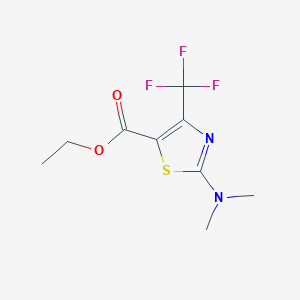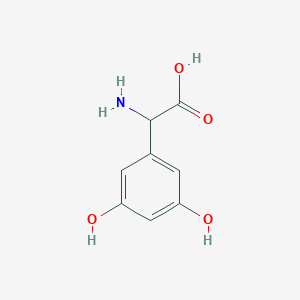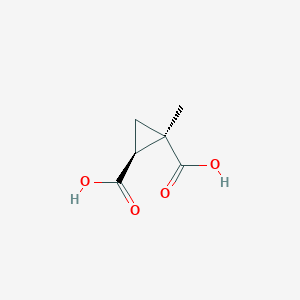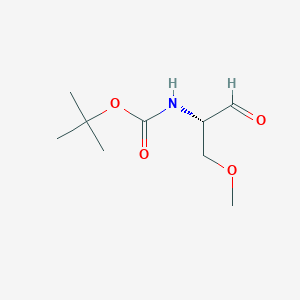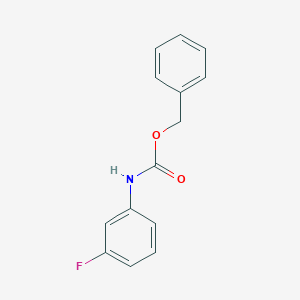
(3-Fluorophenyl)carbamic acid benzyl ester
Vue d'ensemble
Description
(3-Fluorophenyl)carbamic acid benzyl ester (also known as 3-Fluorobenzylcarbamate or 3-FBC) is an organic compound with a wide range of applications in various fields of science and industry. It is a versatile molecule, with a wide range of uses in research and development, as well as in the manufacture of pharmaceuticals, agrochemicals, and other products. 3-FBC is a useful intermediate in the synthesis of many compounds, and has been used in biochemistry, pharmacology, and other fields of science.
Applications De Recherche Scientifique
Structural Analysis and Synthesis
- Absolute Configuration Analysis : X-ray diffraction studies on compounds related to (3-Fluorophenyl)carbamic acid benzyl ester, specifically the benzyl ester of 3-methyl-4-phenyl-4-piperidinecarboxylic acid, reveal details about their absolute configurations and molecular geometries (Peeters, Blaton, & Ranter, 1994).
- Stereospecific Nickel-Catalyzed Cross-Coupling : Research on stereospecific coupling of benzylic carbamates (a class including this compound) with arylboronic esters has been developed. This process allows control over the stereochemistry of the product, critical in pharmaceutical synthesis (Harris et al., 2013).
Pharmacological Research
- Analysis of Analogues for Physostigmine-Like Action : A study evaluated various carbamic esters (including analogues of this compound) for actions similar to physostigmine, a drug used in treating disorders like glaucoma and myasthenia gravis (Aeschlimann & Reinert, 1931).
Material Synthesis
- Large-Scale Synthesis Development : Research focused on synthetic methods for large-scale production of substituted aromatic alkynes, including (S)-[4-(3-chloro-5-ethynyl-4-fluoro-phenyl)-1-methyl-butyl]-carbamic acid benzyl ester, highlighting the importance of these compounds in industrial applications (Martynow, Hanselmann, Duffy, & Bhattacharjee, 2019).
Antibacterial Agents Development
- Gram-Positive Bacteria Inhibition : A series of (3-benzyl-5-hydroxyphenyl)carbamates, closely related to this compound, showed potent inhibitory activity against sensitive and drug-resistant Gram-positive bacteria, indicating potential applications in developing new antibacterial agents (Liang et al., 2020).
Environmental Safety and Degradation
- Deprotection Studies for Environmental Safety : Studies on the deprotection of tert-butyl carbamates, esters, and ethers, which include derivatives similar to this compound, have been conducted to understand their breakdown and impact on the environment. These studies focus on using mild and environmentally benign reagents for deprotection (Li et al., 2006).
Propriétés
IUPAC Name |
benzyl N-(3-fluorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c15-12-7-4-8-13(9-12)16-14(17)18-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLKGCMCFFJNCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358442 | |
| Record name | Benzyl (3-fluorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
149524-47-0 | |
| Record name | (3-Fluorophenyl)carbamic acid benzyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149524-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl (3-fluorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Fluorophenyl)-carbamic acid benzyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

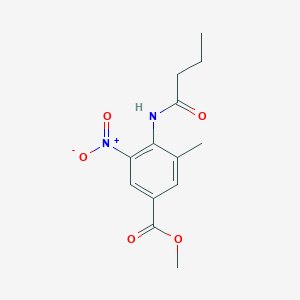
![[(1R,3S)-3-aminocyclopentyl]methanol](/img/structure/B141055.png)
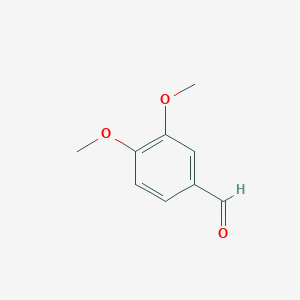
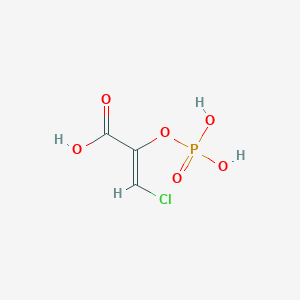
![[4-(1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B141066.png)

![[2-[(E)-dimethylaminomethylideneamino]-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-3-yl]methyl 2,2-dimethylpropanoate](/img/structure/B141075.png)

